Human P2X7 Potency Comparison: JNJ-54166060 vs. A-740003 and JNJ-47965567
JNJ-54166060 inhibits the human P2X7 receptor with an IC50 of 4 nM, representing a 10-fold higher potency than the comparator A-740003 (IC50 = 40 nM) and a comparable potency to the CNS-penetrant JNJ-47965567 (IC50 = 5 nM) in recombinant human receptor assays [1][2]. This potency advantage at the human ortholog is critical for translational studies focused on human target engagement [1].
| Evidence Dimension | Human P2X7 Receptor Inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM (JNJ-54166060) |
| Comparator Or Baseline | IC50 = 40 nM (A-740003); IC50 = 5 nM (JNJ-47965567) |
| Quantified Difference | 10-fold more potent vs. A-740003; 1.25-fold less potent vs. JNJ-47965567 |
| Conditions | Recombinant human P2X7 receptor, BzATP-stimulated calcium flux assay |
Why This Matters
Superior human receptor potency reduces required dosing for target engagement in human cell-based models, improving experimental signal-to-noise ratios.
- [1] MedChemExpress. (n.d.). JNJ-54166060. Retrieved from https://www2.medchemexpress.com/jnj-54166060.html View Source
- [2] Glpbio. (n.d.). JNJ-47965567. Retrieved from https://www.glpbio.com/jnj-47965567.html View Source
